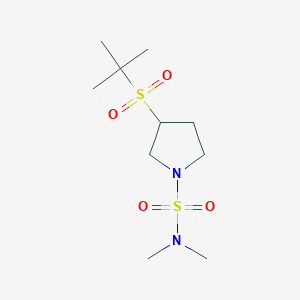
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a sulfonyl derivative, which are often used in organic chemistry due to their reactivity and stability . They can react with primary and secondary amines to form sulfinamides, which on oxidation forms base stable sulfonamides .
Synthesis Analysis
While specific synthesis methods for this compound were not found, tert-butanesulfinamide is known to be used in the synthesis of N-heterocycles via sulfinimines .Molecular Structure Analysis
The molecular structure of similar compounds involves a sulfonyl group attached to a pyrrolidine ring .Chemical Reactions Analysis
Sulfinamides are known to be versatile chiral auxiliaries and have been extensively used as electrophiles in a wide range of reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a molecular weight of around 140.63, a density of 1.135 g/mL at 25 °C, and a boiling point of 53-54ºC .Applications De Recherche Scientifique
Chiral Auxiliaries in Stereoselective Synthesis
3-(tert-butylsulfonyl)-N,N-dimethylpyrrolidine-1-sulfonamide, as a derivative of tert-butanesulfinamide, plays a crucial role in the stereoselective synthesis of amines and their derivatives. Chiral sulfinamides, particularly enantiopure tert-butanesulfinamide, have emerged as the gold standard in asymmetric synthesis, facilitating the production of structurally diverse N-heterocycles such as piperidines, pyrrolidines, azetidines, and their fused derivatives. These compounds are integral to the structural motif of many natural products and therapeutic agents, underscoring the significance of tert-butanesulfinamide derivatives in medicinal chemistry and drug development (Philip et al., 2020).
Sulfonamide Inhibitors in Drug Development
Sulfonamide compounds, including derivatives of this compound, are significant in the development of synthetic bacteriostatic antibiotics, demonstrating broad applications beyond their traditional antibacterial uses. These include roles as diuretics, carbonic anhydrase inhibitors, antiepileptics, and in the therapy of diseases such as HIV, cancer, and Alzheimer's. The versatility of sulfonamides in medicinal chemistry highlights their continued relevance in the search for new therapeutic agents (Gulcin & Taslimi, 2018).
Environmental and Water Treatment
The environmental persistence of sulfonamide antibiotics, including derivatives similar to this compound, raises concerns regarding microbial resistance and the effectiveness of antibiotic therapies. Understanding the biodegradation of sulfonamides is crucial for developing cost-effective strategies to restore sulfonamide-contaminated environments. Research into isolated bacteria with sulfonamide degradation capabilities suggests potential for bioremediation, emphasizing the need for a deeper understanding of microbial diversity and responsiveness in environmental contexts (Deng et al., 2018).
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
3-tert-butylsulfonyl-N,N-dimethylpyrrolidine-1-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H22N2O4S2/c1-10(2,3)17(13,14)9-6-7-12(8-9)18(15,16)11(4)5/h9H,6-8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTOZKFRBSRQEBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1CCN(C1)S(=O)(=O)N(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H22N2O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,4-Dichlorophenyl)-5-sulfanylidene-1,6-diazatricyclo[6.2.2.0^{2,7}]dodec-2(7)-ene-4-carbonitrile](/img/structure/B2811312.png)
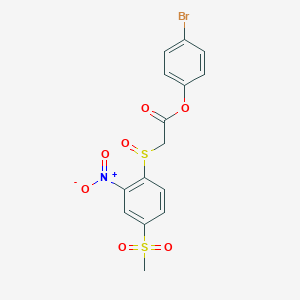

![N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2811315.png)

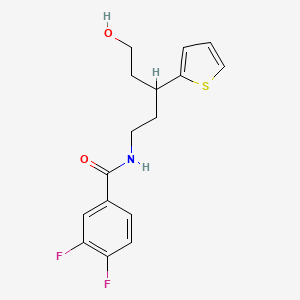
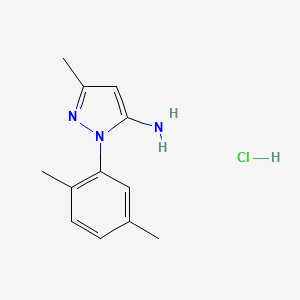
![2-((3-(3-methoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2811321.png)
![2-({1-[1-(4-fluorophenyl)cyclopropanecarbonyl]piperidin-4-yl}methyl)-6-(1H-1,2,4-triazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2811322.png)

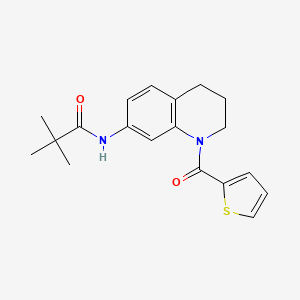
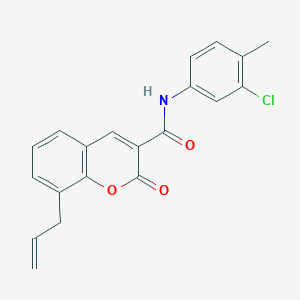
![N-[(3-chloro-4-methoxyphenyl)methyl]-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B2811331.png)